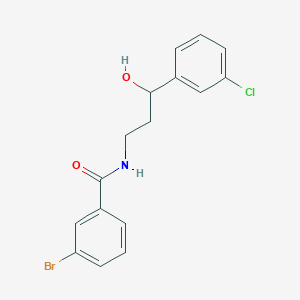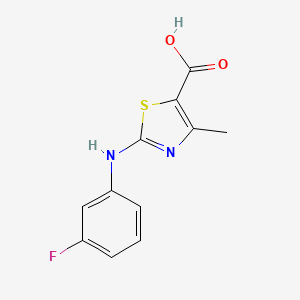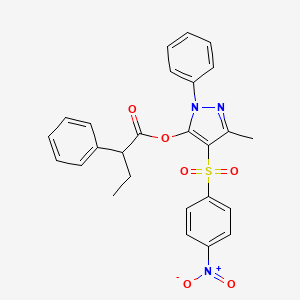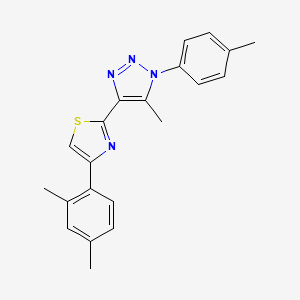![molecular formula C13H18N2O4S B2768116 1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene CAS No. 1428364-54-8](/img/structure/B2768116.png)
1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene, also known as DASB, is a radiolabeled serotonin transporter (SERT) ligand that has gained significant attention in scientific research. DASB is a potent and selective inhibitor of SERT, a protein responsible for the reuptake of serotonin in the brain. Due to its high affinity and specificity for SERT, DASB is widely used in various research applications, including the study of depression, anxiety, and other psychiatric disorders.
Applications De Recherche Scientifique
Photoinduced Intramolecular Charge Transfer
Studies have shown that the photochemical behavior of certain N-aryl-substituted trans-4-aminostilbenes, with variations in the N-aryl group, can significantly influence the formation of a twisted intramolecular charge transfer (TICT) state. This phenomenon is particularly observed in compounds with methoxy substituents, highlighting the role of methoxy groups in affecting photochemical properties (Yang et al., 2004). Such insights are crucial for understanding the photochemical applications of methoxybenzene derivatives in materials science and photophysics.
Catalysis and Crystal Structures
The synthesis and structural analysis of Schiff base copper(II) complexes from reactions involving methoxybenzene derivatives have demonstrated their efficiency and selectivity as catalysts in alcohol oxidation (Hazra et al., 2015). Such compounds' ability to act as tridentate chelating species in catalytic processes is significant for developing new catalysts in synthetic chemistry.
Molecular Structures and Interactions
The detailed study of substituted methoxybenzene derivatives has provided valuable information on their molecular structures and the interactions within their solids. This research contributes to the fundamental understanding of hydrogen bonding and molecular packing, which is vital for the design of materials with specific physical properties (Fun et al., 1997).
Electrosynthesis and Characterization
Electrosynthesis of polymers from methoxybenzene derivatives, such as 1-methoxy-4-ethoxybenzene, has highlighted the potential of these compounds in creating materials with unique electrical and optical properties. This research area opens up new avenues for developing advanced materials for electronics and photonics (Moustafid et al., 1991).
Catalytic Conversion for Biomass Lignin
The bifunctional catalytic conversion of anisole, a methoxybenzene compound, over Pt/HBeta catalysts has been investigated for its potential in converting biomass lignin into gasoline-range molecules. This research is crucial for sustainable energy and chemical production, demonstrating the role of methoxybenzene derivatives in biomass valorization (Zhu et al., 2011).
Propriétés
IUPAC Name |
1-[4-(dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-15(2)20(16,17)14-10-6-7-11-19-13-9-5-4-8-12(13)18-3/h4-5,8-9,14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPLPMTSNUYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2768034.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)
![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)